5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid
CAS No.: 951885-51-1
Cat. No.: VC2554097
Molecular Formula: C13H15ClO3
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951885-51-1 |
---|---|
Molecular Formula | C13H15ClO3 |
Molecular Weight | 254.71 g/mol |
IUPAC Name | 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid |
Standard InChI | InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Standard InChI Key | ZBFMTBVAYUCOOX-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl |
Introduction
Chemical Identity and Nomenclature
Primary Identification
5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid represents a functionalized carboxylic acid with specific aromatic substitution patterns. The compound is cataloged in chemical databases with the unique identifier PubChem CID 24727277, allowing for consistent reference across scientific literature and chemical repositories . This organic molecule belongs to the broader chemical class of substituted valeric acids, specifically those featuring aromatic ketone moieties within their structure.
The systematic IUPAC nomenclature of this compound reflects its structural composition, with "5-(3-chloro-4-methylphenyl)" indicating the substituted aromatic group attached at the fifth carbon, "3-methyl" denoting the methyl substitution at the third carbon position, and "5-oxovaleric acid" describing the core aliphatic chain with a ketone functionality and terminal carboxylic acid group . This naming convention follows standard IUPAC rules for complex organic molecules, providing a systematic way to identify the compound's structure directly from its name.
Alternative Identifiers and Registry Information
Beyond its primary IUPAC name, this compound is also recognized through several alternative identifiers and registry numbers that facilitate its identification across different chemical databases and inventory systems. Table 1 summarizes these alternative identifiers.
Table 1: Chemical Identifiers of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid
The compound has been registered in chemical databases since at least 2008, with the most recent modification to its record occurring on April 5, 2025, indicating ongoing scientific interest and database maintenance for this chemical entity .
Structural Characteristics
Molecular Structure and Composition
The molecular structure of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid comprises three key structural components: an aromatic ring with specific substitution patterns, a ketone linkage, and a branched aliphatic carboxylic acid chain. Figure 1 would typically illustrate this structure, showing the 3-chloro-4-methylphenyl group connected via a ketone linkage to the 3-methyl-valeric acid portion.
The compound contains a total of 17 heavy atoms (non-hydrogen atoms), including carbon, oxygen, and chlorine, arranged in a specific configuration that determines its chemical behavior and physical properties . The aromatic portion features a benzene ring with two substituents – a chlorine atom at the meta position (3-position) and a methyl group at the para position (4-position) – creating a distinct electronic environment that influences the compound's reactivity patterns.
Functional Groups and Bonding
The compound contains several key functional groups that define its chemical behavior:
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Aromatic ring: Provides structural rigidity and potential for π-π interactions
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Chlorine substituent: Increases lipophilicity and introduces an electronegative center
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Methyl substituent: Contributes to lipophilicity and steric effects
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Ketone (C=O): Acts as a hydrogen bond acceptor and reactive center
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Carboxylic acid (COOH): Provides acidic properties and hydrogen bonding capabilities
The molecule contains 5 rotatable bonds, giving it conformational flexibility that may influence its three-dimensional arrangement and interactions with biological targets or other chemical entities . The presence of both hydrogen bond donors (1) and acceptors (3) creates potential for hydrogen bonding interactions, which can be significant for solubility and intermolecular association properties.
Physicochemical Properties
Physical Properties
The physical properties of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid provide insight into its behavior in different environments and its potential applications. These properties are summarized in Table 3.
Table 3: Physical Properties of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid
The compound's molecular weight of 254.71 g/mol places it in the range of drug-like molecules under Lipinski's Rule of Five, which suggests potential for pharmaceutical applications. Its moderate XLogP3 value of 2.8 indicates a balanced lipophilicity that may allow for both reasonable membrane permeability and aqueous solubility .
Solubility and Partition Characteristics
The balanced lipophilic and hydrophilic characteristics of this compound suggest a moderate solubility profile. With an XLogP3 value of 2.8 and a topological polar surface area of 54.4 Ų, the compound likely demonstrates:
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Moderate lipophilicity, contributing to potential membrane permeability
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Sufficient hydrophilicity from the carboxylic acid group to enable some water solubility
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Good solubility in polar organic solvents such as alcohols, ketones, and DMSO
The carboxylic acid functionality can be ionized at physiological pH, potentially improving water solubility in biological systems compared to the non-ionized form. This amphiphilic character may be relevant for applications requiring balanced solubility characteristics.
Analytical Characterization Methods
Mass Spectrometry
Synthesis and Production Considerations
Purification and Characterization
Standard purification techniques for carboxylic acids and aromatic compounds would likely be applicable for 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid, including:
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Recrystallization from appropriate solvent systems
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Column chromatography on silica gel
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Preparative HPLC for high-purity isolation
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Formation of salts for purification followed by acidification
Complete characterization would typically involve multiple complementary analytical techniques, including NMR spectroscopy (¹H, ¹³C, 2D methods), high-resolution mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structure and purity.
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